molecular formula C17H17NO4 B2782153 Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate CAS No. 24451-08-9

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate

Cat. No.: B2782153
CAS No.: 24451-08-9
M. Wt: 299.326
InChI Key: WQLOVSVPJGCCIM-UHFFFAOYSA-N
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Description

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is an organic compound with the molecular formula C17H17NO4 It is a derivative of phenylamine and is characterized by the presence of an ethyl ester group, a benzyloxy group, and an oxoacetate moiety

Properties

IUPAC Name

ethyl 2-oxo-2-(4-phenylmethoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-21-17(20)16(19)18-14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLOVSVPJGCCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366794
Record name ST089557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24451-08-9
Record name ST089557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate typically involves the reaction of 4-(benzyloxy)aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to the active site of an enzyme or interacting with receptor sites on cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [4-(methoxy)phenyl]amino(oxo)acetate
  • Ethyl [4-(ethoxy)phenyl]amino(oxo)acetate
  • Ethyl [4-(propoxy)phenyl]amino(oxo)acetate

Uniqueness

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with molecular targets. This structural feature can enhance the compound’s binding affinity and specificity, making it a valuable tool in various research applications.

Biological Activity

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate (C17H17NO4) is an organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant biological studies, including its therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzyloxy group, an ethyl ester, and an oxoacetate moiety. The compound is synthesized through the reaction of 4-(benzyloxy)aniline with ethyl oxalyl chloride, typically in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the ester group. Purification methods include recrystallization and column chromatography.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can bind to receptor sites on cell membranes, potentially modulating cellular signaling pathways.
  • Oxidative Reactions : this compound can undergo oxidation to form quinone derivatives, which may exhibit distinct biological activities.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. A study highlighted its potential as a therapeutic agent against various cancer types by inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism involves the induction of oxidative stress and modulation of cell cycle regulators.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound inhibits specific enzymes involved in cancer metabolism. For instance, it has shown inhibitory effects on enzymes like cyclooxygenase (COX), which are critical in inflammatory pathways associated with cancer progression.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the anticancer effects on non-small cell lung carcinoma (NSCLC).
    • Findings : The compound exhibited significant cytotoxicity against NSCLC cell lines, inducing apoptosis through caspase activation.
    • : Suggests potential for development as a novel anticancer drug.
  • Mechanistic Insights :
    • Objective : To understand the mechanism behind enzyme inhibition.
    • Findings : The compound was found to bind competitively to the active site of COX enzymes, reducing prostaglandin synthesis.
    • : This inhibition may contribute to its anti-inflammatory and anticancer properties.

Data Summary

PropertyValue
Molecular FormulaC17H17NO4
Molecular Weight299.33 g/mol
Synthesis MethodReaction with ethyl oxalyl chloride
Biological ActivitiesAnticancer, enzyme inhibition
Mechanism of ActionEnzyme inhibition, receptor binding

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